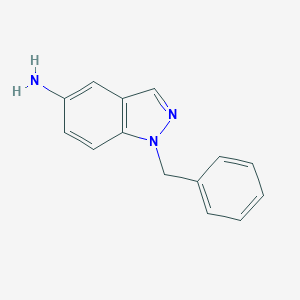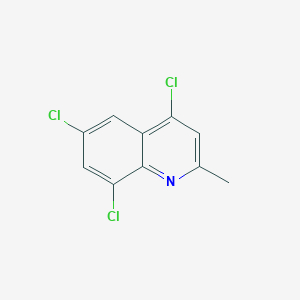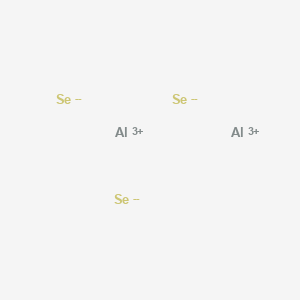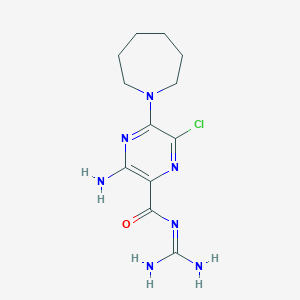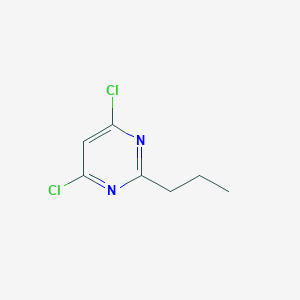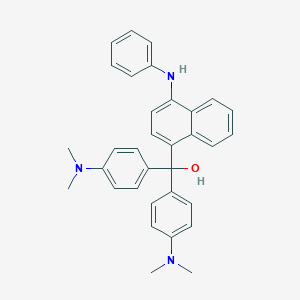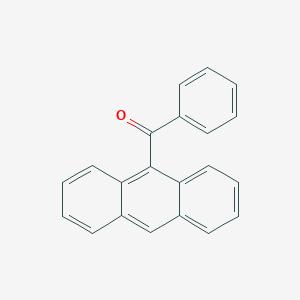
9-Benzoylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzoylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique properties and potential applications in various fields. It is a highly fluorescent compound that has been used as a probe molecule in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 9-Benzoylanthracene is not well understood. However, it is believed to interact with biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The fluorescence properties of 9-Benzoylanthracene are believed to arise from the excited state intramolecular proton transfer (ESIPT) process.
Biochemische Und Physiologische Effekte
9-Benzoylanthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and DNA, alter the structure and function of lipid bilayers, and induce oxidative stress. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-Benzoylanthracene is its high fluorescence intensity and quantum yield. This makes it an excellent probe molecule for fluorescence-based experiments. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one of the main limitations of 9-Benzoylanthracene is its low solubility in water, which can limit its use in aqueous environments.
Zukünftige Richtungen
There are several future directions for the study of 9-Benzoylanthracene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for 9-Benzoylanthracene in areas such as drug delivery, imaging, and sensing. Additionally, more research is needed to fully understand the mechanism of action of 9-Benzoylanthracene and its potential effects on human health.
Synthesemethoden
The synthesis of 9-Benzoylanthracene can be achieved via several methods, including the Friedel-Crafts reaction, Suzuki coupling, and Sonogashira coupling. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Suzuki coupling method involves the reaction of 9-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 9-iodoanthracene with phenylacetylene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
9-Benzoylanthracene has been widely used as a probe molecule in various biochemical and physiological studies. It has been used to study the binding properties of proteins, DNA, and other biomolecules. It has also been used to study the transport properties of membranes and the dynamics of lipid bilayers. Additionally, 9-Benzoylanthracene has been used as a fluorescent probe for the detection of reactive oxygen species and other free radicals.
Eigenschaften
CAS-Nummer |
1564-53-0 |
|---|---|
Produktname |
9-Benzoylanthracene |
Molekularformel |
C21H14O |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
anthracen-9-yl(phenyl)methanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H |
InChI-Schlüssel |
YBIBFEHHOULQKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Andere CAS-Nummern |
1564-53-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



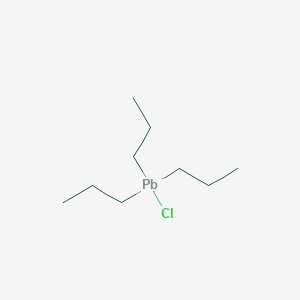
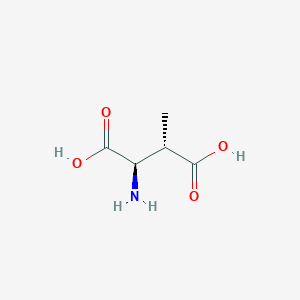

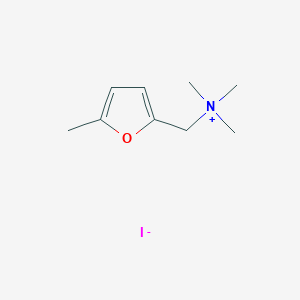
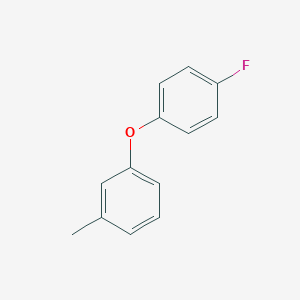
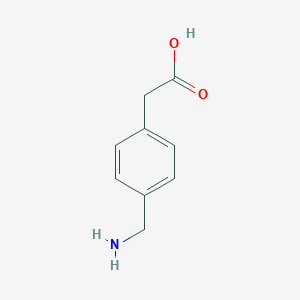
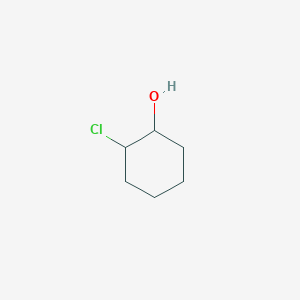
![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)
